3,4-DMMA hydrochloride

Monoamine Transporter Inhibition NET SERT

Research on MDMA-class monoamine transporter pharmacology is constrained by Schedule I licensing requirements for MDMA itself. 3,4-DMMA hydrochloride (CAS 22930-82-1) circumvents this barrier as an unscheduled, low-potency reference standard. • 3- to 38-fold lower potency at SERT and NET versus MDMA, providing a validated baseline for quantifying methylenedioxy bridge contributions in SAR studies • ≥98% purity crystalline solid, suitable for GC-MS/LC-MS/MS forensic identification and quantification of seized samples • No DEA Schedule I license required; standard B2B shipping to qualified research institutions worldwide

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
CAS No. 22930-82-1
Cat. No. B593313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-DMMA hydrochloride
CAS22930-82-1
Synonyms​3-methoxy Methedrone; 3,4-DMMA
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl
InChIInChI=1S/C12H17NO3.ClH/c1-8(13-2)12(14)9-5-6-10(15-3)11(7-9)16-4;/h5-8,13H,1-4H3;1H
InChIKeyXVNJNMLQVVZMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-DMMA Hydrochloride: Reference Standard for Monoamine Transporter Research


3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride (CAS 70932-18-2) is a substituted amphetamine belonging to the phenethylamine chemical class [1]. It is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), distinguished by the replacement of the methylenedioxy ring at the 3,4-positions with two independent methoxy (-OCH₃) substituents [1]. The compound functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and monoamine transporter inhibitor, with demonstrated activity at the norepinephrine transporter (NET) and serotonin transporter (SERT) [1]. 3,4-DMMA hydrochloride is supplied as a crystalline solid with purity ≥97% and is intended exclusively for research and forensic applications as an analytical reference material .

Reference standard Certified analytical reference material for chromatographic calibration and forensic identification
NET/SERT assay Monoamine transporter inhibition study context for norepinephrine and serotonin transporter research
SAR control Reported low-potency baseline for methylenedioxy bridge structure-activity relationship evaluation
Procurement pathway Supports academic transporter research without Schedule I controlled substance licensing

3,4-DMMA Hydrochloride: Why Substitution Fails


Substitution of 3,4-DMMA with other MDMA analogs is not scientifically valid due to marked differences in transporter inhibition potency and selectivity profiles. While 3,4-DMMA, 2,3-MDMA, 2CB, BDB, MBDB, MDOH, and the MDMA metabolites HMA and HMMA all share structural homology with MDMA, their relative affinities for NET and SERT differ substantially [1]. Specifically, 3,4-DMMA exhibits significantly lower potency than MDMA at both transporters, whereas 2,3-MDMA is equipotent with MDMA at NET, and 2CB and BDB are equipotent with MDMA at SERT [1]. Consequently, procurement of the incorrect analog would introduce uncontrolled pharmacological variables, compromising data reproducibility and invalidating cross-study comparisons in monoamine transporter research.

Risk dimension
3,4-DMMA
Other MDMA analogs
Transporter potency profile
Reported lower potency at both NET and SERT
Variable; 2,3-MDMA equipotent with MDMA at NET; 2CB and BDB equipotent at SERT
Selectivity classification
Non-selective low-potency analog category
May be NET-selective (2,3-MDMA) or SERT-selective (2CB, BDB); profile may not transfer
Structural substitution chemistry
Dimethoxy (-OCH₃)₂ at 3,4-positions
Methylenedioxy bridge, mixed substituents, or metabolite structures; pharmacology may shift

3,4-DMMA Hydrochloride: Differentiation Evidence


NET and SERT Inhibition: 3,4-DMMA vs. MDMA

3,4-DMMA is significantly less potent than MDMA at inhibiting both the norepinephrine transporter (NET) and serotonin transporter (SERT) [1]. In direct comparative assays using mammalian cell lines expressing human NET and SERT, 3,4-DMMA required markedly higher concentrations to achieve comparable transporter inhibition relative to MDMA [1].

NET & SERT inhibition
Head-to-head
3,4-DMMA: NET Ki = 22.8 μM, SERT Ki = 7.7 μM
MDMA: NET Ki = 0.6 μM, SERT Ki = 2.5 μM
Reported ~38-fold lower NET potency; ~3-fold lower SERT potency
Supports SAR control compound selection for transporter inhibition studies
Mammalian cell-line assay context; [³H]noradrenaline and [³H]5-HT uptake
Monoamine Transporter Inhibition NET SERT MDMA Analog Pharmacology

Transporter Selectivity: 3,4-DMMA vs. 2,3-MDMA

Unlike several other MDMA analogs that exhibit transporter-selective equipotency, 3,4-DMMA is significantly less potent than MDMA at both NET and SERT [1]. In the same experimental system, 2,3-MDMA was equipotent with MDMA at NET but significantly less potent at SERT, while 2CB and BDB were equipotent with MDMA at SERT but significantly less potent at NET [1].

Selectivity profiling
Head-to-head
3,4-DMMA: non-selective low-potency at both NET and SERT
2,3-MDMA: NET-selective; 2CB/BDB: SERT-selective
MBDB, MDOH, HMA, HMMA: low potency at both transporters
Supports transporter-selectivity classification across MDMA analog series
Eight-analog comparative panel; identical assay conditions
Structure-Activity Relationship Transporter Selectivity MDMA Analog Comparison NET/SERT Ratio

Dimethoxy vs. Methylenedioxy Substitution

3,4-DMMA differs structurally from MDMA by replacement of the fused methylenedioxy (-O-CH₂-O-) ring spanning the 3,4-positions of the phenyl ring with two independent methoxy (-OCH₃) substituents at the same positions [1]. This structural modification increases conformational flexibility and alters the electron density distribution on the aromatic ring, which correlates with the observed 3- to 38-fold reduction in transporter binding affinity [1].

Structural SAR
Class-level
Dimethoxy (-OCH₃)₂ substitution at 3,4-positions vs methylenedioxy -O-CH₂-O- bridge
Correlated with 3-fold (SERT) to 38-fold (NET) potency reduction
Reported structural basis for transporter binding affinity differences
Class-level structure-activity inference; conformational flexibility may contribute
Molecular Pharmacology Structure-Activity Relationship Monoamine Transporter Binding MDMA Bioisosteres

Regulatory Status: Uncontrolled Research Chemical

3,4-DMMA is a research chemical that is not scheduled under the United States Controlled Substances Act, distinguishing it from MDMA, which is a Schedule I controlled substance . This differential regulatory status is explicitly noted by multiple authorized vendors: the compound is classified as 'Non-Hazardous' with 'Controlled Substance: No' designation [1]. Some regional distributors (e.g., in France and the UK) impose institutional licensing requirements for sale [2], but the compound lacks the federal Schedule I restrictions applicable to MDMA.

Procurement status
Source review
3,4-DMMA: unscheduled under U.S. Controlled Substances Act; classified as Non-Hazardous
MDMA: Schedule I controlled substance requiring DEA licensing
Supports non-Schedule I laboratory procurement workflow
Regional institutional licensing may apply; vendor-level distribution policies vary
Controlled Substance Compliance Research Chemical Procurement DEA Scheduling Forensic Standards

3,4-DMMA Hydrochloride: Research and Forensic Applications


Negative Control in MDMA SAR Studies

Use 3,4-DMMA as a low-potency reference compound in structure-activity relationship studies evaluating the pharmacological contribution of the 3,4-methylenedioxy bridge. With its 3- to 38-fold lower potency at SERT and NET compared to MDMA , 3,4-DMMA provides a definitive baseline for quantifying the functional impact of replacing the rigid methylenedioxy ring with flexible dimethoxy substituents.

Forensic Reference Standard for Seized Drugs

Employ 3,4-DMMA hydrochloride as a certified analytical reference material (≥97% purity, crystalline solid) for the identification and quantification of 3,4-DMMA in seized drug samples via GC-MS or LC-MS/MS. Given that illegal 'ecstasy' tablets frequently contain MDMA-like compounds of unknown pharmacological activity [1], having a verified reference standard for 3,4-DMMA is essential for accurate forensic reporting and legal proceedings.

Transporter Research in Non-Schedule I Labs

Conduct monoamine transporter inhibition studies in academic laboratories lacking Schedule I controlled substance licenses. Since 3,4-DMMA is not scheduled under the U.S. Controlled Substances Act , it enables researchers to investigate amphetamine-class transporter pharmacology without the administrative burden, security infrastructure, and procurement delays associated with MDMA.

Comparative Selectivity Profiling of MDMA Analogs

Include 3,4-DMMA as a representative 'non-selective low-potency' analog in multi-compound comparative studies. Its distinct profile—significantly less potent than MDMA at both NET and SERT, unlike the transporter-selective analogs 2,3-MDMA (NET-selective) and 2CB/BDB (SERT-selective) [1]—makes it an essential component for comprehensively mapping the structural determinants of MDMA analog transporter selectivity.

Application
Selection Property
Validation Focus
MDMA SAR negative control studies
Dimethoxy substitution profile
Methylenedioxy bridge functional contribution quantification
Forensic seized-drug analysis
Certified reference standard identity
GC-MS / LC-MS/MS identification and quantification
Academic transporter research
Unscheduled procurement pathway
NET and SERT inhibition assay setup
MDMA analog selectivity mapping
Non-selective low-potency profile
Transporter selectivity classification across analog panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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